[(6-Methoxyquinolin-4-yl)-(5-oxo-1-azabicyclo[2.2.2]octan-2-yl)methyl] acetate
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Overview
Description
[(6-Methoxyquinolin-4-yl)-(5-oxo-1-azabicyclo[222]octan-2-yl)methyl] acetate is a complex organic compound that features a quinoline moiety and a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Methoxyquinolin-4-yl)-(5-oxo-1-azabicyclo[2.2.2]octan-2-yl)methyl] acetate typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline ring, followed by the introduction of the bicyclic structure. The final step involves the acetylation of the compound to form the acetate ester. Common reagents used in these reactions include methoxyquinoline, azabicyclooctane derivatives, and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
[(6-Methoxyquinolin-4-yl)-(5-oxo-1-azabicyclo[2.2.2]octan-2-yl)methyl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the structure or remove specific functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield simpler bicyclic structures.
Scientific Research Applications
[(6-Methoxyquinolin-4-yl)-(5-oxo-1-azabicyclo[2.2.2]octan-2-yl)methyl] acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of [(6-Methoxyquinolin-4-yl)-(5-oxo-1-azabicyclo[2.2.2]octan-2-yl)methyl] acetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The bicyclic structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.
Bicyclic Compounds: Compounds with similar bicyclic structures, such as tropane alkaloids.
Uniqueness
[(6-Methoxyquinolin-4-yl)-(5-oxo-1-azabicyclo[2.2.2]octan-2-yl)methyl] acetate is unique due to its combination of a quinoline moiety and a bicyclic structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Biological Activity
[(6-Methoxyquinolin-4-yl)-(5-oxo-1-azabicyclo[2.2.2]octan-2-yl)methyl] acetate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 302.35 g/mol
- CAS Number : 60723-43-5
The structure includes a quinoline moiety and an azabicyclo framework, which are known to impart significant biological activities.
Antiplatelet Activity
Recent studies have indicated that acetoxy derivatives of quinolines exhibit antiplatelet activity through the modulation of nitric oxide synthase (NOS) via a novel enzyme, Calreticulin Transacetylase (CRTAase). The mechanism involves the acetylation of receptor proteins, leading to enhanced production of nitric oxide (NO), which inhibits platelet aggregation . Specifically, structural modifications in acetoxy quinolones have shown a positive correlation with increased intracellular NO levels and subsequent antiplatelet effects.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated that derivatives of quinoline and azabicyclo compounds possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 62.5 µg/mL, indicating moderate potency against bacterial pathogens .
Cytotoxicity and Cancer Research
In cancer research contexts, derivatives similar to this compound have shown cytostatic effects against various cancer cell lines. For instance, compounds with similar structural frameworks inhibited cell proliferation in pancreatic cancer models, suggesting potential therapeutic applications in oncology .
Study 1: Antiplatelet Mechanism
A study published in PubMed highlighted the role of acetoxy quinolones in inhibiting platelet aggregation through CRTAase activation. The findings suggested that specific modifications in the acetoxy group could enhance the antiplatelet efficacy of these compounds, making them promising candidates for cardiovascular therapies .
Study 2: Antimicrobial Efficacy
Research conducted on antimicrobial activities revealed that certain derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity .
Study 3: Cytotoxic Effects
A comprehensive evaluation on cytotoxicity demonstrated that compounds related to this compound displayed significant growth inhibition in various cancer cell lines, indicating their potential as anticancer agents .
Summary Table of Biological Activities
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[(6-methoxyquinolin-4-yl)-(5-oxo-1-azabicyclo[2.2.2]octan-2-yl)methyl] acetate |
InChI |
InChI=1S/C20H22N2O4/c1-12(23)26-20(18-9-13-6-8-22(18)11-19(13)24)15-5-7-21-17-4-3-14(25-2)10-16(15)17/h3-5,7,10,13,18,20H,6,8-9,11H2,1-2H3 |
InChI Key |
JYRRDLVMUWTZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |
Origin of Product |
United States |
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